molecular formula C9H8ClN3O2 B274206 Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate

Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate

Cat. No.: B274206
M. Wt: 225.63 g/mol
InChI Key: GWAWAZHRUNXMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate is a chemical compound with the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 g/mol. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6-position and a cyano group at the 3-position, along with an ethyl ester group.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6(5-11)7-3-4-8(10)13-12-7/h3-4,6H,2H2,1H3

InChI Key

GWAWAZHRUNXMLE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C1=NN=C(C=C1)Cl

Canonical SMILES

CCOC(=O)C(C#N)C1=NN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with ethyl cyanoacetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the esterification process.

Industrial Production Methods

Industrial production methods for Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used for the reduction of the cyano group.

Major Products

    Substitution Reactions: Products include various substituted pyridazine derivatives.

    Hydrolysis: The major product is 6-chloro-3-pyridazinecarboxylic acid.

    Reduction: The major product is ethyl (6-chloro-3-pyridazinyl)(amino)acetate.

Scientific Research Applications

Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate can be compared with other pyridazine derivatives such as:

    Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar structure but contains a fluorine atom instead of a cyano group.

    Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine core but have different substituents, leading to varied biological activities

The uniqueness of Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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